molecular formula C20H18N4O5S B2852375 (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-36-0

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2852375
CAS No.: 871015-36-0
M. Wt: 426.45
InChI Key: JZAFGAJMJMPRPV-VOTSOKGWSA-N
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Description

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique combination of functional groups, including a cyano group, a nitrophenyl group, and a thienopyridine core, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the cyano and nitrophenyl groups through various coupling reactions. The final step often involves the formation of the acrylamide linkage under specific conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acrylamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential as a bioactive molecule. The presence of the cyano and nitrophenyl groups suggests that it could interact with biological targets, potentially leading to the development of new pharmaceuticals or biochemical probes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its ability to undergo various chemical reactions could be harnessed to create polymers or other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitrophenyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate include other thienopyridine derivatives, as well as compounds containing cyano and nitrophenyl groups.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the (E)-configuration of the acrylamide linkage. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-29-20(26)23-9-8-15-16(11-21)19(30-17(15)12-23)22-18(25)7-6-13-4-3-5-14(10-13)24(27)28/h3-7,10H,2,8-9,12H2,1H3,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFGAJMJMPRPV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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